molecular formula C15H17Cl3N2O3 B4232961 6,8-dichloro-N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide;hydrochloride

6,8-dichloro-N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide;hydrochloride

Cat. No.: B4232961
M. Wt: 379.7 g/mol
InChI Key: IAQQDCLASQRBEB-UHFFFAOYSA-N
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Description

6,8-dichloro-N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chromene core substituted with chlorine atoms and a dimethylamino propyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and acetic anhydride.

    Chlorination: The chromene core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 6 and 8 positions.

    Amidation: The chlorinated chromene is reacted with 3-(dimethylamino)propylamine to form the desired amide linkage.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the chromene core can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the chromene core or the amide group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used for hydrolysis.

Major Products Formed

    Substitution: Substituted chromene derivatives.

    Oxidation: Oxidized chromene derivatives.

    Reduction: Reduced chromene derivatives.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

6,8-dichloro-N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N,N-dimethylpropylamine hydrochloride
  • N,N-Dimethyl (3-chloropropyl)amine hydrochloride
  • Dimethylaminopropylamine

Uniqueness

6,8-dichloro-N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide;hydrochloride stands out due to its unique chromene core structure and specific substitution pattern. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6,8-dichloro-N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3.ClH/c1-19(2)5-3-4-18-14(20)11-7-9-6-10(16)8-12(17)13(9)22-15(11)21;/h6-8H,3-5H2,1-2H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQQDCLASQRBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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